1-[2-(dimethylamino)ethyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a pyrrolidinone derivative isolated from the endophytic fungus Fusarium decemcellulare F25, alongside other novel and known compounds . Structurally, it features a 1,5-dihydro-2H-pyrrol-2-one core substituted with:
- A 3-hydroxy group, which may contribute to hydrogen bonding or metal chelation.
- A thiophen-2-ylcarbonyl moiety at position 4, providing electron-withdrawing and aromatic stacking properties.
- A 4-[2-(2-methylphenoxy)ethoxy]phenyl group at position 5, conferring bulk and lipophilicity.
While antifungal screening of F. However, related pyrrolidinone derivatives from the same source (e.g., compounds 13, 14, and 17) exhibited MICs of 64–256 µg/mL against C. musae .
Properties
Molecular Formula |
C28H30N2O5S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H30N2O5S/c1-19-7-4-5-8-22(19)35-17-16-34-21-12-10-20(11-13-21)25-24(26(31)23-9-6-18-36-23)27(32)28(33)30(25)15-14-29(2)3/h4-13,18,25,32H,14-17H2,1-3H3 |
InChI Key |
MSFNADVVISNWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C(=O)N3CCN(C)C)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Thiophen-2-ylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.
Attachment of the Hydroxy and Dimethylaminoethyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Addition of the Phenyl and Ethoxy Groups: This step may involve etherification reactions using appropriate phenol and ethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Neurotransmitter Receptors: The dimethylaminoethyl group may interact with neurotransmitter receptors, modulating their activity.
Enzymes: The compound may inhibit or activate specific enzymes, affecting various biochemical pathways.
Cell Membranes: Its lipophilic nature allows it to interact with cell membranes, potentially altering their properties.
Comparison with Similar Compounds
Key Features :
- Core : 1,2-dihydro-3H-pyrrol-3-one.
- Substituents: 4-Chlorophenyl and phenyl groups at positions 1 and 2. Thiophen-2-yl group at position 4. Methyl group at position 2. Synthesis: Base-catalyzed cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one .
| Parameter | Target Compound | 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one |
|---|---|---|
| Core Structure | 1,5-dihydro-2H-pyrrol-2-one | 1,2-dihydro-3H-pyrrol-3-one |
| Position 1 Substituent | 2-(Dimethylamino)ethyl | 4-Chlorophenyl |
| Position 4/5 Substituent | Thiophen-2-ylcarbonyl (C=O at position 4) | Thiophen-2-yl (position 5) |
| Bioactivity | Antifungal (inferred from class) | Pharmacological activity (unspecified) |
Functional Analog: 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophen-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one
Key Features :
- Core : 1,5-dihydro-2H-pyrrol-2-one.
- Substituents: Diethylaminoethyl group at position 1. 3,4-Dimethoxyphenyl at position 5. Thiophen-2-carbonyl at position 3.
| Parameter | Target Compound | 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophen-2-carbonyl)-... |
|---|---|---|
| Position 1 Substituent | Dimethylaminoethyl | Diethylaminoethyl |
| Position 5 Substituent | 4-[2-(2-Methylphenoxy)ethoxy]phenyl | 3,4-Dimethoxyphenyl |
| Key Functional Groups | Hydroxy, thiophenecarbonyl | Hydroxy, thiophenecarbonyl |
Biological Activity
Structural Similarities
The compound shares structural features with other biologically active molecules containing the 1-[2-(dimethylamino)ethyl] moiety and a pyrrol-2-one core. These structural elements are present in compounds with various pharmacological properties.
Anti-inflammatory and Analgesic Properties
Compounds with similar structural features have shown promise in anti-inflammatory and pain management applications. For instance, thiazolidinedione derivatives, which also contain a five-membered heterocyclic ring, have demonstrated diverse biological activities .
Kinase Inhibition
The presence of the 1-[2-(dimethylamino)ethyl] group suggests potential for kinase inhibition. Similar compounds have shown activity against MEK1/2, which are involved in the MAPK signaling pathway . This pathway is crucial in regulating cell proliferation and survival, making it a target for cancer therapeutics.
Metabolic Regulation
Structurally related compounds have been investigated for their effects on metabolic processes. For example, thiazolidinediones are known for their insulin-sensitizing properties .
Research Findings
While specific data for the compound of interest is not available, we can extrapolate from studies on related molecules:
Table 1: Comparative Activity of Structurally Similar Compounds
| Compound | Target | IC50 (nM) |
|---|---|---|
| ARRY-142886 | MEK1 | 14 |
| PD0325901 | pMAPK (lung) | EC50: 20 ng/mL |
| PD0325901 | pMAPK (liver) | EC50: ~50 ng/mL |
These data points suggest that compounds with similar structural elements can exhibit potent enzyme inhibition in the nanomolar range .
Case Study: MEK Inhibition in Cancer Models
In a study using HT-29 (colorectal) and BxPC3 (pancreatic) xenograft tumor models, MEK inhibitors demonstrated significant anti-tumor activity. The inhibition of ERK1/2 phosphorylation was observed in various cell lines, including peripheral blood mononuclear cells .
Pharmacokinetics and Metabolism
The presence of the dimethylamino group suggests that the compound may undergo similar metabolic processes to other drugs containing this moiety. In a study of a related MEK inhibitor, PD0325901, the following observations were made :
- High oral bioavailability (56-109%)
- Formation of a pharmacologically inactive carboxylic acid metabolite (18-40% of parent compound exposure)
- Prolonged inhibition of target enzymes in tissues (up to 72 hours post-dose)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
